molecular formula C17H26O2 B13767482 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one CAS No. 57375-45-8

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one

Cat. No.: B13767482
CAS No.: 57375-45-8
M. Wt: 262.4 g/mol
InChI Key: JDWVDZJJPQIVJI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of a hydroxy group and a tert-nonyl group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one typically involves the reaction of 2-hydroxy-5-tert-nonylbenzaldehyde with an appropriate reagent to introduce the ethanone group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound oxime.

    Reduction: Formation of 1-(2-Hydroxy-5-tert-nonylphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but with a methyl group instead of a tert-nonyl group.

    1-(2-Hydroxy-5-tert-butylphenyl)ethanone: Similar structure but with a tert-butyl group instead of a tert-nonyl group.

Uniqueness

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one is unique due to the presence of the bulky tert-nonyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.

Properties

57375-45-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone

InChI

InChI=1S/C17H26O2/c1-11(2)12(3)10-17(5,6)14-7-8-16(19)15(9-14)13(4)18/h7-9,11-12,19H,10H2,1-6H3

InChI Key

JDWVDZJJPQIVJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

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